

Application Note: In Vitro Profiling of Morpholine-Based CNS Candidates

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Compound of Interest

Compound Name: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

CAS No.: 920798-58-9

Cat. No.: B12621279

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Introduction: The Morpholine Advantage in CNS Design[1]

The morpholine heterocycle is a privileged scaffold in CNS drug discovery (e.g., Reboxetine, Viloxazine).[1] Its utility stems from a precise physicochemical balance:

- **pKa Modulation:** Unlike piperidine (pKa ~11.0), morpholine has a pKa of ~8.3. At physiological pH (7.4), a significant fraction (~10-15%) remains un-ionized, facilitating passive diffusion across the Blood-Brain Barrier (BBB), while the ionized fraction maintains electrostatic interactions with target protein residues (often Asp or Glu).
- **Lipophilicity Tuning:** The ether oxygen lowers LogP compared to carbocyclic analogs, improving solubility without sacrificing the lipophilicity required for membrane permeation.

However, morpholine candidates face specific liabilities: oxidative N-dealkylation and hERG channel inhibition (common to basic amines). This guide details the protocols to de-risk these issues early.

Module 1: The Gatekeeper – BBB Permeability (PAMPA-BBB)

Standard Caco-2 assays often underpredict CNS penetration because they express efflux transporters (P-gp) that may not reflect the specific lipid environment of the BBB. For morpholines, the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) using porcine brain lipids is the primary screen.

Experimental Logic

We use a "Double-Sink" method.^{[2][3]} The acceptor well contains a chemical sink (surfactant) to simulate blood flow and maintain a concentration gradient, driving passive diffusion.

Protocol: PAMPA-BBB with Porcine Brain Lipid (PBL)^[3] ^{[4][5][6]}

Materials:

- Donor Plate: 96-well filter plate (0.45 μm PVDF).^[4]
- Acceptor Plate: 96-well PTFE plate.
- Membrane Solution: 20 mg/mL Porcine Brain Lipid (Avanti Polar Lipids) in n-dodecane.
- Donor Buffer: PBS (pH 7.4).
- Acceptor Sink Buffer: PBS (pH 7.4) + 0.5% BSA or specific surfactant (e.g., Prisma HT).

Step-by-Step Workflow:

- Membrane Coating: Carefully dispense 4 μL of PBL/dodecane solution onto the filter of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate/settle to ensure a uniform bilayer.
- Compound Preparation: Dilute morpholine test compounds to 10 μM in Donor Buffer (final DMSO < 0.5%).

- Sandwich Assembly:
 - Fill Acceptor plate wells with 200 μ L Sink Buffer.
 - Fill Donor plate wells with 200 μ L Compound Solution.
 - Place Donor plate on top of Acceptor plate (create the "sandwich").
- Incubation: Incubate at 25°C for 4 hours in a humidity chamber (to prevent evaporation).
- Quantification: Separate plates. Analyze both Donor and Acceptor samples via LC-MS/MS.

Data Analysis: Calculate Effective Permeability (

) using the equation:

Where

is acceptor concentration,

is filter area,

is volume.

Benchmarks for Morpholines:

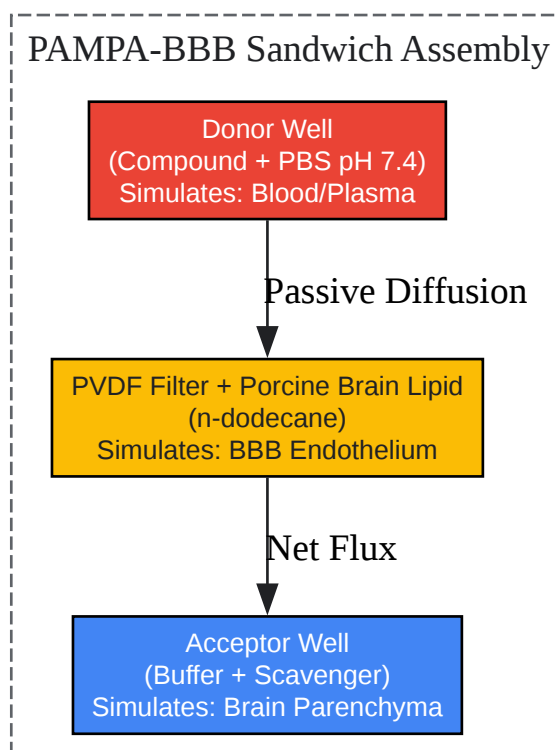
- High CNS Permeability:

cm/s

- Low CNS Permeability:

cm/s[5]

Visualization: PAMPA-BBB Sandwich Configuration



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Caption: Schematic of the PAMPA-BBB sandwich. The lipid-coated filter separates the donor (blood mimic) from the acceptor (brain mimic).

Module 2: The Survivor – Metabolic Stability (HLM)

Morpholine rings are generally resistant to direct oxidation, but the N-substituent is a "soft spot" for CYP450s (specifically CYP3A4 and CYP2D6). The primary clearance route is often oxidative N-dealkylation.[6]

Protocol: Human Liver Microsome (HLM) Stability

Materials:

- Pooled Human Liver Microsomes (20 mg/mL protein).
- NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
- Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

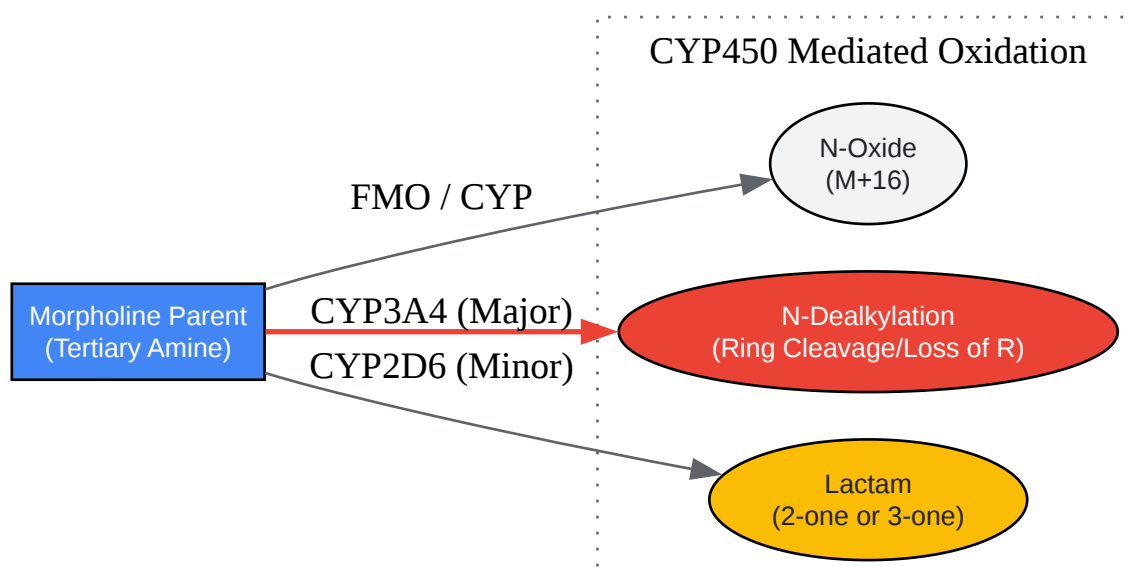
- Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Morpholine test compound (1 μ M) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At

min, remove 50 μ L aliquots.
- Quenching: Immediately dispense into 150 μ L ice-cold Stop Solution. Centrifuge at 4000g for 20 min.
- Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Metabolite Identification (MetID) Add-on: For morpholines, specifically monitor for:

- M-R (Loss of substituent): N-dealkylation (Major risk).
- M+16 (Oxygen insertion): Morpholine ring hydroxylation (Minor risk, usually at C2 or C3).
- M+32 (Lactam formation): Oxidation of C2/C3 to a carbonyl (Morpholin-3-one).

Visualization: Morpholine Metabolic Pathways[7][8]



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Caption: Primary metabolic fates of morpholine drugs.[7] N-dealkylation is the dominant clearance pathway to monitor.

Module 3: Safety Pharmacology (hERG & Phospholipidosis)

A. hERG Inhibition (The "Basic Amine" Risk)

Morpholines are basic amines. At physiological pH, the protonated nitrogen can bind to the aromatic residues (Tyr652, Phe656) inside the hERG potassium channel pore, causing QT prolongation.

Protocol: Automated Patch Clamp (APC)

- System: QPatch or Patchliner (Gigaseal quality).
- Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
- Procedure:
 - Establish Whole-Cell configuration.

- Apply voltage protocol: Hold at -80mV -> Depolarize to +40mV (2s) -> Repolarize to -50mV (2s) to elicit tail current.
- Perfuse compound (4 concentrations, e.g., 0.1, 1, 10, 30 μ M).
- Measure inhibition of peak tail current.
- Acceptance Criteria:

(therapeutic margin).

B. Drug-Induced Phospholipidosis (PLD)

Cationic Amphiphilic Drugs (CADs), including many morpholines, can accumulate in lysosomes, inhibiting phospholipases and causing phospholipidosis.

Protocol: HCS LipidTox Assay

- Cell Line: HepG2 or U2OS.
- Reagent: HCS LipidTox™ Red Phospholipidosis Detection Reagent (Invitrogen).
- Workflow:
 - Seed cells in 96-well imaging plates.[8][9]
 - Treat with compound (dose-response) for 48 hours.
 - Add LipidTox reagent (1:1000) and Hoechst (nuclear stain) for the last 24 hours.
 - Imaging: High-Content Screening (HCS) confocal microscopy.
 - Analysis: Quantify cytoplasmic spot intensity (granularity) relative to cell count.

Summary Data Presentation

When reporting these results, use a consolidated decision matrix to rank candidates.

Assay	Parameter	Ideal Morpholine Profile	Flag/Risk
PAMPA-BBB	(cm/s)		
HLM Stability	($\mu\text{L}/\text{min}/\text{mg}$)		(Check N-dealkylation)
hERG APC	(μM)	μM	μM
LipidTox	Fold Increase	Control	Control
LogD (pH 7.4)	Physicochemical		(High PLD/hERG risk)

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